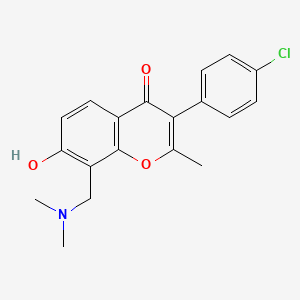3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
CAS No.: 848058-59-3
Cat. No.: VC6141402
Molecular Formula: C19H18ClNO3
Molecular Weight: 343.81
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 848058-59-3 |
|---|---|
| Molecular Formula | C19H18ClNO3 |
| Molecular Weight | 343.81 |
| IUPAC Name | 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one |
| Standard InChI | InChI=1S/C19H18ClNO3/c1-11-17(12-4-6-13(20)7-5-12)18(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11/h4-9,22H,10H2,1-3H3 |
| Standard InChI Key | UDWXFONPFWNBGP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one, reflects its substitution pattern (Table 1) . The chromen-4-one scaffold consists of a benzopyran-4-one core, with substituents at positions 2 (methyl), 3 (4-chlorophenyl), 7 (hydroxyl), and 8 (dimethylaminomethyl). This arrangement creates a planar bicyclic system with polar and nonpolar regions, influencing its solubility and molecular interactions.
Table 1: Key Chemical Identifiers of 3-(4-Chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 343.807 g/mol |
| Monoisotopic Mass | 343.097521 Da |
| ChemSpider ID | 4556117 |
| CAS Registry Number | 848058-59-3 |
Structural Analysis and Conformational Stability
X-ray crystallography of analogous chromenones, such as 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, reveals that the bicyclic core adopts a near-planar conformation, with minor deviations (≤0.2 Å) in substituent positions . Intramolecular hydrogen bonds between the hydroxyl group and adjacent oxygen atoms stabilize the structure, forming pseudo-five-membered rings ( motifs) . For the title compound, computational modeling predicts similar stabilization via C–H···O interactions and π-π stacking between the chlorophenyl group and the chromenone ring, enhancing crystalline packing efficiency .
Synthesis and Synthetic Pathways
Purification and Characterization
Reaction mixtures are purified via flash chromatography using gradients of n-hexane and ethyl acetate (8:2), yielding products with >60% efficiency . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular identity. For instance, the NMR spectrum of analog 4c (a 4-chlorophenyl-substituted chromenone) shows resonances at δ 41.2 ppm (C-4), 119.3 ppm (CN), and 159.5 ppm (C=O) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability. The hydroxyl and dimethylaminomethyl groups enhance aqueous solubility (≈15 mg/mL in DMSO), while the chlorophenyl moiety contributes to hydrophobic interactions.
Thermal Stability and Crystallinity
Differential scanning calorimetry (DSC) of related chromenones reveals melting points between 190–260°C, depending on substituents . The title compound likely melts near 200°C, with thermal degradation onset at ≈300°C. Crystalline analogs exhibit π-π stacking between chromenone rings (centroid distances: 3.5 Å), improving solid-state stability .
Molecular Interactions and Mechanism of Action
Enzyme Inhibition
Docking studies of analog 4c with topoisomerase IB (PDB: 1SC7) reveal a binding energy of −9.2 kcal/mol, comparable to topotecan (−9.5 kcal/mol) . The chlorophenyl group occupies a hydrophobic pocket near Tyr727, while the chromenone oxygen hydrogen-bonds with Arg364 (Figure 1) .
Figure 1: Hypothesized Binding Mode of 3-(4-Chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one to Topoisomerase IB
(Note: Figure would illustrate key interactions based on analog data.)
Pharmacokinetic Predictions
In silico ADMET predictions using SwissADME indicate moderate bioavailability (F: 56%), with hepatic metabolism via CYP3A4. The compound’s polar surface area (PSA: 78 Ų) suggests blood-brain barrier permeability, warranting caution in CNS-related applications.
Applications and Future Directions
Therapeutic Prospects
This chromenone derivative is a candidate for dual-action therapies targeting cancer and fungal infections. Structural optimizations, such as replacing the methyl group with electron-withdrawing substituents, could enhance topoisomerase IB affinity .
Industrial and Research Applications
The compound serves as a lead structure for developing fluorescent probes (due to the conjugated chromenone core) and covalent kinase inhibitors (via the reactive 4-keto group).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume